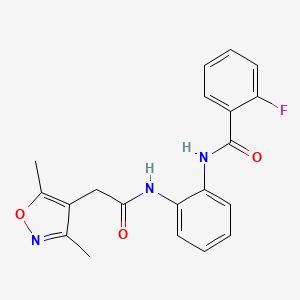

N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide

Description

N-(2-(2-(3,5-Dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide is a synthetic benzamide derivative featuring a 2-fluorobenzamide core linked to a phenyl group substituted with an acetamido side chain containing a 3,5-dimethylisoxazole moiety. Key functional groups include the fluorinated benzamide, acetamido bridge, and the heterocyclic isoxazole ring, which may influence solubility, stability, and target interactions.

Properties

IUPAC Name |

N-[2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]phenyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-12-15(13(2)27-24-12)11-19(25)22-17-9-5-6-10-18(17)23-20(26)14-7-3-4-8-16(14)21/h3-10H,11H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMWDQWAZCGAHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of 3,5-dimethylisoxazole: This can be synthesized from acetone and hydroxylamine hydrochloride under acidic conditions.

Acylation: The 3,5-dimethylisoxazole is then acylated with chloroacetyl chloride to form 3,5-dimethylisoxazol-4-yl chloroacetamide.

Amidation: The chloroacetamide is reacted with 2-aminophenyl-2-fluorobenzamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert amide groups to amines.

Substitution: The fluorine atom in the benzamide ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide is studied for its potential as a biochemical probe. It can interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide exerts its effects depends on its interaction with molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved would depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s benzamide core and substituent architecture can be compared to pesticidal benzamides () and synthetic intermediates (). Below is a comparative analysis:

Table 1: Structural Comparison with Benzamide Derivatives

Key Observations:

Substituent Diversity :

- The target compound’s 3,5-dimethylisoxazole group distinguishes it from pesticidal benzamides, which often feature halogens (Cl, F), trifluoromethyl, or urea linkages .

- Unlike ADC1730 (), which includes a protease-cleavable peptide linker, the target compound lacks such motifs, suggesting divergent applications (e.g., small-molecule therapeutics vs. biologics) .

Spectroscopic Characterization :

Comparative Pharmacological and Physicochemical Profiles

While direct data on the target compound’s properties are unavailable, inferences can be drawn from analogs:

- Lipophilicity : The 3,5-dimethylisoxazole and fluorophenyl groups may enhance lipophilicity compared to polar urea-containing diflubenzuron .

Biological Activity

N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in modulating inflammatory responses and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by several functional groups, including an isoxazole ring, an acetamido group, and a fluorobenzamide moiety. These components contribute to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H15F3N4O5 |

| Molecular Weight | 424.336 g/mol |

| CAS Number | 1797536-13-0 |

| Melting Point | Not available |

| Solubility | Not specified |

Biological Activity Overview

Preliminary studies indicate that this compound may serve as a modulator of interleukin-17A (IL-17A), a cytokine implicated in various inflammatory diseases. The modulation of IL-17A could potentially offer therapeutic benefits in conditions such as psoriasis and rheumatoid arthritis.

- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, such as acid ceramidase, which plays a role in sphingolipid metabolism and cellular signaling pathways related to cell proliferation and apoptosis.

- Cytokine Modulation : By affecting IL-17A levels, the compound could alter immune responses, making it a candidate for treating autoimmune disorders.

Case Studies and Research Findings

Several studies have explored the biological efficacy of related compounds and their mechanisms:

- Inhibitory Effects on Enzymes : Research on similar benzothiazole-linked compounds has demonstrated significant inhibition of α-amylase, suggesting that structural modifications can enhance biological activity. For instance, certain derivatives showed up to 87.5% inhibition at specific concentrations compared to controls .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict interactions between this compound and target enzymes or receptors. These studies help elucidate binding affinities and potential therapeutic effects .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,5-Dimethylisoxazole | Isoxazole ring | Potential neuroprotective effects |

| N-(4-Trifluoromethoxy)aniline | Trifluoromethoxy group | Inhibitory effects on certain enzymes |

| 2-Acetamido-4-methylphenol | Acetamido group | Analgesic properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)phenyl)-2-fluorobenzamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential amide coupling reactions. First, prepare the 3,5-dimethylisoxazole-4-acetic acid derivative via condensation of ethyl acetoacetate with hydroxylamine, followed by acetylation. Couple this intermediate to 2-aminophenol using carbodiimide-based activation (e.g., EDC/HOBt), then introduce the 2-fluorobenzoyl group via a second amide coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol-water mixtures improves purity (>95%). Monitor reaction progress using TLC and confirm structures via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR : Use H NMR (400 MHz, DMSO-d6) to confirm aromatic protons (δ 6.8–8.1 ppm), amide NH (δ ~10.2 ppm), and isoxazole methyl groups (δ 2.1–2.4 ppm). F NMR detects the fluorine substituent (δ -110 to -115 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refinement (e.g., SHELXL) reveals bond lengths (C–C: ~1.50 Å) and dihedral angles between aromatic rings, critical for confirming spatial orientation .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent), PBS, and cell culture media (e.g., DMEM) using nephelometry or HPLC. For poor solubility, employ cyclodextrin-based formulations .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Protect from light and moisture during storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Perform IC50 assays across multiple cell lines (e.g., HEK293, HepG2) to distinguish target-specific effects from off-target toxicity.

- Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify binding partners. Compare with structurally similar compounds (e.g., oxadiazole derivatives in ) to infer SAR .

- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to cell viability (MTT assay) .

Q. How can in silico modeling predict target interactions and guide SAR studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR). Prioritize residues (e.g., hinge region Lys721 in EGFR) for hydrogen bonding with the fluorobenzamide carbonyl .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate binding free energy (MM-PBSA) and compare with mutagenesis data .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Gene Knockdown : Use siRNA/shRNA to silence hypothesized targets (e.g., PI3K/Akt). Rescue experiments (overexpression) confirm specificity .

- Metabolic Tracing : Apply C-glucose labeling and LC-MS to track downstream effects on glycolysis/TCA cycle in cancer cells .

- In Vivo Models : Test efficacy in xenograft mice (e.g., HCT116 tumors) with pharmacokinetic monitoring (plasma half-life via LC-MS/MS). Adjust dosing based on bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.